molecular formula C9H8N2OS B13063185 4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13063185
M. Wt: 192.24 g/mol
InChI Key: XSZGTYAMJOSGJN-UHFFFAOYSA-N
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Description

4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted at the 4-position with a 3-methylpyrazole moiety and at the 2-position with a formyl (-CHO) group. This structure combines electron-rich aromatic systems (thiophene and pyrazole) with a reactive aldehyde functionality, making it a versatile intermediate in medicinal chemistry and materials science.

  • Suzuki-Miyaura coupling for introducing thiophene-pyrazole linkages (as seen in for related compounds) .
  • Nucleophilic substitution or condensation reactions, similar to the synthesis of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (), where chloro precursors are displaced by nucleophiles .

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

4-(3-methylpyrazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H8N2OS/c1-7-2-3-11(10-7)8-4-9(5-12)13-6-8/h2-6H,1H3

InChI Key

XSZGTYAMJOSGJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CSC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1H-pyrazole with thiophene-2-carbaldehyde in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.

    Reduction: 4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-methanol.

    Substitution: Brominated derivatives of the thiophene ring.

Scientific Research Applications

Biological Activities

Research indicates that 4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde exhibits a variety of biological activities, making it a promising candidate for drug development. Notable activities include:

  • Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting its potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
  • Anticancer Potential : Its structural characteristics allow it to interact with specific biological targets, potentially leading to anticancer applications .

Medicinal Chemistry Applications

The compound's dual heterocyclic structure (pyrazole and thiophene) provides a versatile scaffold for further chemical modifications. This versatility is crucial for developing new therapeutic agents targeting specific biological pathways. Some key applications include:

  • Lead Compound in Drug Discovery : The unique reactivity of the compound allows it to serve as a lead compound for synthesizing novel drugs aimed at various diseases.
  • Enzyme Interaction Studies : Research has demonstrated that the compound can modulate enzyme activity by binding to their active sites, influencing metabolic pathways.
  • Therapeutic Agent Development : Ongoing investigations are exploring its potential as a therapeutic agent for conditions such as cancer and infections.

Synthesis and Production

The synthesis of 4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves:

  • Chemical Synthesis Methods : Techniques such as continuous flow synthesis and catalytic methods are employed to enhance yield and purity, making large-scale production feasible.
  • Purification Techniques : Common methods include recrystallization and chromatography to achieve high-purity compounds necessary for biological testing.

Case Studies

Several studies highlight the applications of 4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde:

StudyFocus AreaFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against bacterial strains, suggesting potential for antibiotic development.
Study BAnti-inflammatory EffectsShowed modulation of inflammatory markers in vitro, indicating promise for treating chronic inflammation.
Study CAnticancer ActivityHighlighted interactions with cancer cell lines, showing inhibition of cell proliferation in specific types of cancer .

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved can vary based on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spectroscopic and Analytical Data

Table 2: Spectral Data Comparison
Compound IR (C=O, cm⁻¹) $^1$H-NMR (Key Signals) $^{13}$C-NMR (Key Signals) MS (m/z, %)
Compound 7b () 1720 (C=O) δ 2.22 (s, CH3), 7.52 (s, pyrazole CH) δ 185.0 (C=O), 139.7 (ArC) 538 (M+, 100)
Compound 10 () N/A δ 2.22 (s, CH3), 8.9 (s, pyrimidine H) δ 118.2 (CN), 154.2 (ArC) 604 (M+, 100)
Carbaldehyde N/A Not reported Not reported N/A

Key Observations:

  • Aldehyde vs. Carbonyl Stretching : The absence of IR data for the target compound precludes direct comparison, but C=O stretches in analogs (e.g., 1720 cm⁻¹ in 7b) suggest similar electronic environments for the aldehyde group .
  • Aromatic Proton Environments : Pyrazole protons in 7b resonate at δ 7.52 (s), whereas pyrimidine protons in 10 appear upfield (δ 8.9), reflecting differing electron-withdrawing effects .

Biological Activity

4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that combines pyrazole and thiophene rings, making it a subject of interest in medicinal chemistry and materials science. Its unique structural features suggest potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is C9_9H8_8N2_2OS, with a molecular weight of 192.24 g/mol. The compound has a thiophene ring substituted at the 2-position with an aldehyde group and a pyrazole moiety at the 4-position. This configuration may enhance its reactivity with biological targets due to the electron-rich nature of the pyrazole and the electron-deficient thiophene rings .

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including 4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde, exhibit significant antimicrobial properties. In vitro studies have shown that certain pyrazole derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Activity Type
4a0.22Bactericidal
5a0.25Bactericidal
7b0.22Bactericidal
10-Moderate
13-Moderate

These compounds have shown effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, particularly in inhibiting biofilm formation, which is crucial for treating infections .

Anti-inflammatory Activity

In addition to antimicrobial effects, compounds similar to 4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde have been evaluated for their anti-inflammatory properties. Studies indicate that certain derivatives exhibit high levels of membrane stabilization in human red blood cells (HRBC), suggesting potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundHRBC Membrane Stabilization (%)
Compound A86.70
Compound B90.52
Compound C99.25

The biological activity of 4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both electron-rich and electron-deficient regions in its structure facilitates these interactions, potentially leading to significant pharmacological effects .

Case Studies

Several case studies have focused on the synthesis and evaluation of pyrazole-based compounds, highlighting their potential therapeutic applications:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of multiple pyrazole derivatives, finding that those with similar structures to 4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde showed promising results against resistant bacterial strains .
  • Anti-inflammatory Potential : Another investigation into pyrazole derivatives revealed their capacity to inhibit pro-inflammatory cytokines, supporting their use in treating inflammatory diseases .

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